molecular formula C7H8ClNO5S B1378312 Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 1421602-79-0

Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No. B1378312
M. Wt: 253.66 g/mol
InChI Key: XCQKYURQOZNDPO-UHFFFAOYSA-N
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Description

Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the CAS Number: 1421602-79-0 . It has a molecular weight of 253.66 . The IUPAC name for this compound is ethyl 5-[(chlorosulfonyl)methyl]-3-isoxazolecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(14-9-6)4-15(8,11)12/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Functionalized Compounds

  • Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is used in the efficient synthesis of various functionalized compounds. For instance, it plays a role in the synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, achieved under solvent-free conditions (Yavari et al., 2008). This process is significant for the development of novel organic molecules with potential applications in different fields.

Development of Antimicrobial Agents

  • Research on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, closely related to ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate, demonstrates its utility in creating antimicrobial agents. The transformation of these compounds into pyrrole-3-carboxylic acid and subsequent conversion into carbamides shows promising results in the development of anti-staphylococcus agents (Biointerface Research in Applied Chemistry, 2020).

Crystal Structure Studies

  • The compound has been used in crystal structure studies, helping to understand molecular interactions and conformations. For example, its use in the study of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate provided insights into bond lengths, angles, and molecular arrangements, crucial for understanding the properties of similar compounds (Gelli et al., 1994).

Antimicrobial Activity

  • Bifunctional sulfonamide-amide derivatives synthesized using compounds related to ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate have shown significant antibacterial and antifungal activities. This highlights its potential in the development of new antimicrobial drugs (Abbavaram & Reddyvari, 2013).

Versatile Intermediate for Oxazole Synthesis

  • Ethyl 2-chlorooxazole-4-carboxylate, a derivative, serves as a versatile intermediate in the synthesis of substituted oxazoles. This indicates the broad utility of such compounds in synthetic chemistry, particularly in creating diverse oxazole derivatives with potential biological activities (Hodgetts & Kershaw, 2002).

properties

IUPAC Name

ethyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(14-9-6)4-15(8,11)12/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQKYURQOZNDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate

CAS RN

1421602-79-0
Record name ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
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Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
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Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate

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